

Physicochemical properties of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid

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Compound of Interest

Compound Name: 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid

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An In-depth Technical Guide on the Physicochemical Properties of **1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of **1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid**. The information is compiled for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, actionable data and methodologies. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in various pharmacologically active compounds. Understanding the fundamental properties of derivatives like **1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid** is crucial for its application in areas such as the development of Protein Degradable Building Blocks[1].

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties for **1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid** and its closely related 5-carboxylic acid isomer. This data is essential for predicting the compound's behavior in biological and chemical systems.

Property	Value	Compound	Source
Molecular Formula	C ₉ H ₈ N ₂ O ₂	1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid	[1]
Molecular Weight	176.17 g/mol	1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid	[2]
176.2 g/mol	1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid	[1]	
Boiling Point	411.1°C (Predicted)	1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid	[3]
XLogP3-AA	1.0	1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid	[2]
Hydrogen Bond Donor Count	1	1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid	[2]
Storage Condition	Room Temperature	1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid	[1][3]

Experimental Protocols

Detailed experimental protocols for the characterization of **1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid** are not publicly available. However, based on standard laboratory practices for similar benzimidazole derivatives, the following general methodologies would be employed for its synthesis and characterization[4][5].

General Synthesis and Purification

The synthesis of benzimidazole carboxylic acids often involves the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative. A general procedure is outlined below:

- **Reaction Setup:** A substituted 3,4-diaminobenzoic acid is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF)[6].
- **Condensation:** The corresponding aldehyde or carboxylic acid is added to the mixture, often in the presence of an oxidizing agent like sodium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$)[5][6].
- **Heating:** The reaction mixture is typically heated under reflux for several hours (e.g., 4-24 hours) to ensure the completion of the cyclization[5][6].
- **Monitoring:** The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), using a suitable mobile phase such as n-hexane/ethyl acetate[4].
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the crude product is isolated, often by precipitation or solvent evaporation. Purification is achieved through techniques like recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.

Characterization by Spectroscopy

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **Sample Preparation:** A small amount (5-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d_6 or CDCl_3).
 - **Data Acquisition:** ^1H NMR and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz).
 - **Analysis:** The chemical shifts (δ), multiplicity, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the molecular structure[4].
- **Infrared (IR) Spectroscopy:**

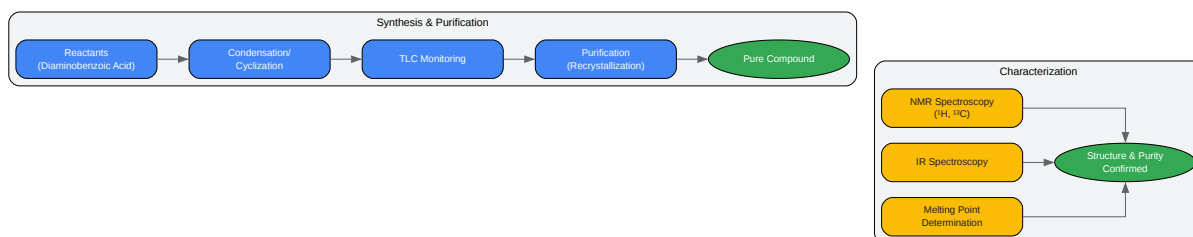
- Sample Preparation: The sample is analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
- Data Acquisition: The IR spectrum is recorded over a range of approximately 4000-400 cm^{-1} .
- Analysis: The presence of characteristic absorption bands for functional groups, such as C=O (carboxylic acid), C=N (imidazole), and C=C (aromatic ring), is confirmed[4].

Melting Point Determination

- Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.
- Measurement: The capillary tube is placed in a calibrated melting point apparatus.
- Observation: The temperature is slowly increased, and the range from which the solid begins to melt until it becomes completely liquid is recorded as the melting point. This value serves as an important indicator of purity.

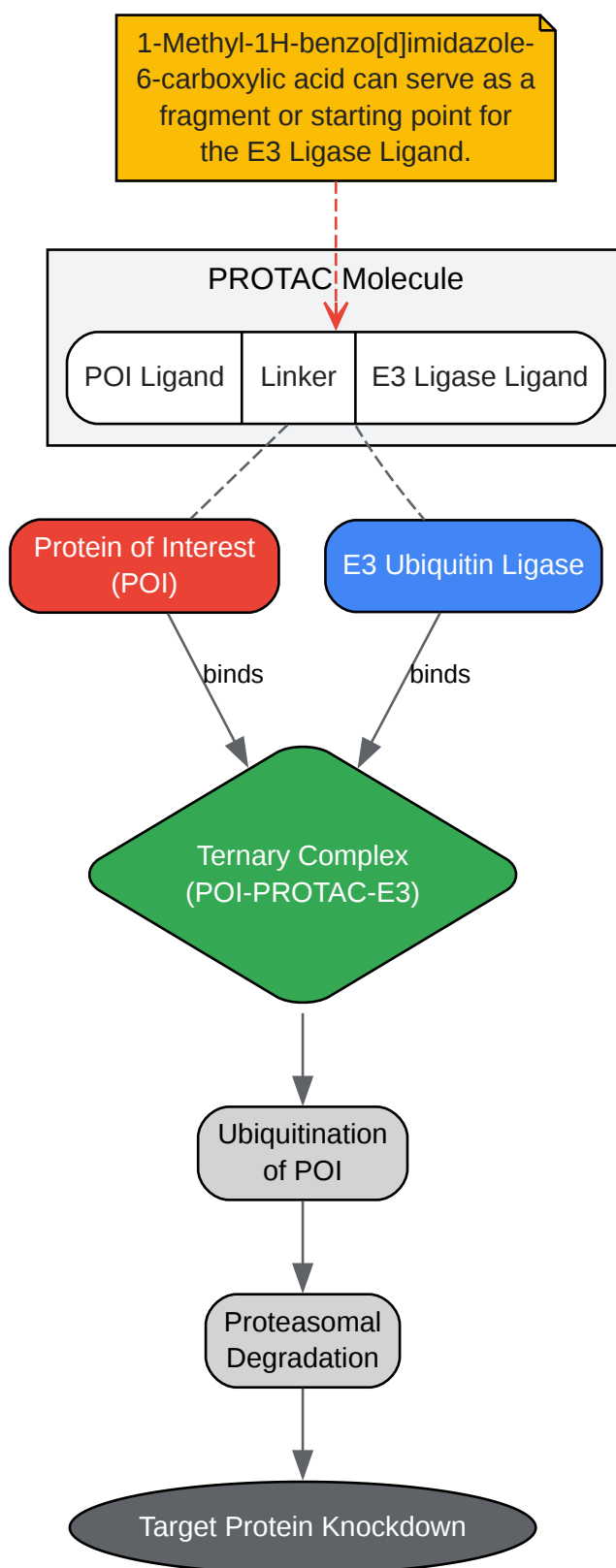
Visualized Workflows and Logical Relationships

To aid in the understanding of the compound's application and characterization, the following diagrams illustrate key processes.



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Caption: General workflow for the synthesis and characterization of a benzimidazole derivative.



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Caption: Conceptual role in targeted protein degradation (e.g., as a PROTAC component).

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